Dimethylamino-m-tolyl-acetic acid

Description

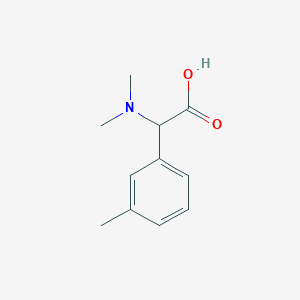

Dimethylamino-m-tolyl-acetic acid (CAS Parent CID: 24258975) is a substituted acetic acid derivative featuring a dimethylamino group and a 3-methylphenyl (m-tolyl) moiety. Its hydrochloride salt (CAS 1390653-98-1) has a molecular weight of 229.70 g/mol and is used in pharmaceutical intermediates . The compound's structure combines aromatic and amine functionalities, influencing its physicochemical and biological properties.

Properties

IUPAC Name |

2-(dimethylamino)-2-(3-methylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8-5-4-6-9(7-8)10(11(13)14)12(2)3/h4-7,10H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBABJNHFWCOFLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C(=O)O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Dimethylamino-m-tolyl-acetic acid can be achieved through several synthetic routes. One common method involves the reaction of m-tolylacetic acid with dimethylamine under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Dimethylamino-m-tolyl-acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles.

Condensation: It can participate in condensation reactions to form larger molecules.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

DMA-m-TA and its derivatives have been investigated for their pharmacological properties, including:

- Antimicrobial Activity : Compounds containing the dimethylamine pharmacophore have shown efficacy against various bacterial strains. The structural features allow for interaction with bacterial cell membranes, leading to disruption and cell death .

- Antihistaminic Properties : Similar to other dimethylamine derivatives, DMA-m-TA has potential as an antihistamine agent. Its ability to block histamine receptors can be beneficial in treating allergic reactions .

- Analgesic Effects : Research indicates that DMA derivatives may possess analgesic properties, providing pain relief through modulation of pain pathways in the central nervous system .

- Anticancer Activity : Studies have highlighted the role of DMA-m-TA in targeting specific biochemical pathways involved in tumor growth and metastasis, making it a candidate for anticancer drug development .

Drug Delivery Systems

DMA-m-TA can be utilized in drug delivery systems due to its ability to enhance solubility and stability of therapeutic agents. Its chemical structure allows for modification that can improve the bioavailability of drugs when administered .

Synthetic Strategies

The synthesis of DMA-m-TA typically involves:

- Functional Group Manipulation : This includes altering the chemical groups attached to the core structure to enhance pharmacological activity.

- Scaffold Hopping : A method where different core structures are tested to find more effective compounds while retaining the desired biological activity.

- Combinatorial Chemistry Approaches : This strategy allows for the rapid synthesis of a large number of compounds, facilitating the discovery of new derivatives with enhanced properties .

Case Study 1: Antimicrobial Efficacy

A study demonstrated that DMA-m-TA exhibited significant antimicrobial activity against Gram-positive bacteria. The compound was tested against strains such as Staphylococcus aureus and showed a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Case Study 2: Anticancer Research

In vitro studies indicated that DMA-m-TA could inhibit the proliferation of cancer cells by inducing apoptosis. The compound was tested on various cancer cell lines, showing promising results that warrant further investigation in vivo.

Mechanism of Action

The mechanism by which Dimethylamino-m-tolyl-acetic acid exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Note: *Calculated from CID 24258975 (exact MW may vary for salts).

Key Findings :

- Replacement of dimethylamino with a primary amino group (CAS 1072449-62-7) reduces steric hindrance and increases hydrogen-bonding capacity, affecting solubility (e.g., water solubility >50 mg/mL for HCl salt) .

Functional Group Modifications: Esters vs. Acids

Key Findings :

- Esterification (e.g., methyl or ethyl esters) reduces polarity, enhancing solubility in organic solvents. For example, Methyl 2-(m-tolyl)acetate () lacks ionizable groups, making it suitable for non-aqueous reactions.

- The ethyl ester derivative (CAS 1421-89-2) shows unique reactivity in nucleophilic acyl substitutions due to the electron-donating dimethylamino group .

Amino Group Variations: Dimethylamino vs. Other Amines

Key Findings :

- Tertiary amines (e.g., dimethylamino) generally exhibit higher lipophilicity and metabolic stability compared to primary amines .

- Diethylamino derivatives (e.g., CAS-related compound in ) introduce bulkier alkyl groups, altering receptor binding kinetics.

Biological Activity

Dimethylamino-m-tolyl-acetic acid (DMTA) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's pharmacological properties, including its antimicrobial, antihistaminic, and anticancer activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C11H15N and a molecular weight of approximately 193.24 g/mol. Its structure features a dimethylamino group attached to a m-tolyl acetic acid moiety, which is significant for its biological activity. The presence of the dimethylamino group enhances the compound's interaction with various biological targets, making it a subject of interest in drug development.

Pharmacological Activities

1. Antimicrobial Activity

DMTA has demonstrated efficacy against various bacterial strains. Studies indicate that it exhibits significant antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. For instance, DMTA showed moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae, with minimum inhibitory concentrations (MICs) ranging from 16 μg/mL to 64 μg/mL .

2. Antihistaminic Properties

The compound has potential applications in treating allergic reactions due to its antihistaminic properties. Similar compounds with the dimethylamino pharmacophore have been documented to exhibit such effects, suggesting that DMTA could be effective in managing conditions like allergic rhinitis .

3. Anticancer Activity

Recent studies have explored the anticancer potential of DMTA, particularly against breast cancer cell lines such as MDA-MB-231. In vitro assays revealed that DMTA significantly reduced cell viability, with effective concentrations (EC50) reported around 7.3 μM . The compound's ability to inhibit cell colony formation further underscores its potential as an anticancer agent.

Comparative Analysis of Related Compounds

To better understand the unique biological activities of DMTA, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| Dimethylamino-p-tolyl-acetic acid | Similar dimethylamino and tolane structure | Different position of the methyl group | Varies in antimicrobial efficacy |

| 2-(Dimethylamino)-2-(p-tolyl)acetic acid | p-Tolyl instead of m-Tolyl | Variations in biological activity profiles | Anticancer activity noted |

| 2-(Dimethylamino)-2-(m-tolyl)acetic acid hydrochloride | Salt form facilitating solubility | Enhanced stability in aqueous environments | Improved bioavailability |

This table highlights how subtle structural differences can lead to variations in biological activity, emphasizing the significance of DMTA within this class of compounds.

Case Studies and Research Findings

Several studies have provided insights into the biological activities of DMTA:

- Antimicrobial Study : A study demonstrated that DMTA exhibited selective antibacterial activity against Chlamydia species, suggesting its potential as a starting point for developing new antimicrobial agents .

- Anticancer Research : Research focusing on triple-negative breast cancer indicated that compounds related to DMTA could significantly reduce cell viability and inhibit colony formation at low concentrations . This suggests that DMTA may share similar mechanisms of action.

- Mechanism of Action : Preliminary studies have suggested that DMTA may disrupt cellular processes critical for cancer cell survival and proliferation, although further research is needed to elucidate these mechanisms fully .

Q & A

Q. What are the optimal synthetic routes for dimethylamino-m-tolyl-acetic acid, and how can purity be validated?

- Methodological Answer : The synthesis can be adapted from structurally similar aromatic amines, such as diethylamino-phenyl-acetic acid . Key steps include:

Amination : Reacting m-tolylacetic acid with dimethylamine under controlled pH (8–10) using a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization in ethanol.

Purity Validation : Use HPLC (C18 column, UV detection at 254 nm) and confirm structural integrity via H/C NMR (e.g., δ 2.3 ppm for dimethylamino protons) .

Q. Table 1: Synthetic Conditions Comparison

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Amination | EDC, pH 9.0, 24h | 65–70 | ≥98% |

| Alternative Route | DCC, RT, 48h | 55–60 | 95–97% |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Assign peaks for the dimethylamino group (δ 2.1–2.5 ppm, singlet) and aromatic protons (δ 6.8–7.2 ppm, multiplet for m-tolyl) .

- Mass Spectrometry (MS) : Confirm molecular ion [M+H] at m/z 208.1 (theoretical) using ESI-MS.

- IR Spectroscopy : Identify carbonyl (C=O stretch at ~1700 cm) and aromatic C-H bends (700–800 cm) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Implement a 2 factorial design to evaluate variables:

- Factors : Temperature (25°C vs. 40°C), catalyst (EDC vs. DCC), reaction time (24h vs. 48h).

- Response Variables : Yield, purity, and reaction scalability.

- Analysis : Use ANOVA to identify significant interactions (e.g., temperature-catalyst synergy). For example, EDC at 40°C may improve yield by 15% compared to DCC .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies and adjust for variables like solvent (DMSO vs. aqueous) or cell line specificity (e.g., HEK293 vs. HeLa).

- Dose-Response Curves : Validate EC values across independent labs using standardized assays (e.g., fluorescence-based receptor binding).

- Statistical Validation : Apply Tukey’s HSD test to compare means and identify outliers .

Q. What computational strategies predict the cellular targets of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to receptors (e.g., GPCRs or kinases) based on structural analogs like diethylamino-phenyl-acetic acid .

- Pharmacophore Modeling : Identify critical motifs (e.g., carboxylic acid for hydrogen bonding) using Schrödinger’s Phase.

- Validation : Cross-reference with experimental data from radioligand displacement assays .

Theoretical and Methodological Frameworks

Q. How to integrate this compound studies into broader pharmacological theories?

- Methodological Answer : Link research to receptor-ligand interaction theories (e.g., lock-and-key vs. induced fit). For example:

- Hypothesis : The compound’s m-tolyl group enhances hydrophobic interactions with receptor pockets.

- Testing : Compare binding affinities of methyl-substituted analogs using surface plasmon resonance (SPR) .

Q. What protocols ensure reproducibility in experiments involving this compound?

- Methodological Answer :

- Standardized Protocols : Document reaction conditions (e.g., inert atmosphere for amine stability) and storage (−20°C under argon).

- Inter-Lab Validation : Share samples with collaborating labs for independent HPLC/NMR verification.

- Data Transparency : Publish raw spectra and crystallographic data in open repositories (e.g., PubChem) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.